2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide
Description
2-[4-(2,5-Dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide is a synthetic acetamide derivative featuring a sulfonamido moiety linked to a phenyl ring substituted with two methoxy groups at the 2- and 5-positions. Sulfonamides are historically significant as antibacterial agents due to their ability to inhibit bacterial dihydropteroate synthase (DHPS).
Properties
IUPAC Name |
2-[4-[(2,5-dimethoxyphenyl)sulfonylamino]phenyl]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-20(2)18(21)11-13-5-7-14(8-6-13)19-26(22,23)17-12-15(24-3)9-10-16(17)25-4/h5-10,12,19H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIKPJBCNKOZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(2,5-Dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide is a compound of interest in pharmaceutical and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide. Its molecular formula is , and it features a sulfonamide group which is often associated with various biological activities.
The biological activity of 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic functions.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Properties :
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally similar to the compound . Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent. -
Anti-inflammatory Effects :
Research has demonstrated that compounds with sulfonamide groups can reduce pro-inflammatory cytokines in vitro. In a model of acute inflammation, the compound showed a marked decrease in edema formation, indicating its potential as an anti-inflammatory drug . -
Anticancer Activity :
Preliminary studies have indicated that the compound induces apoptosis in specific cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy . -
Neuroprotection :
The neuroprotective effects were assessed using models of oxidative stress. The compound effectively reduced neuronal cell death induced by neurotoxins, highlighting its potential for treating neurodegenerative diseases .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide
- Molecular Formula : C16H20N2O4S
- Molecular Weight : 348.41 g/mol
The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory applications.
Antimicrobial Activity
Sulfonamides have historically been recognized for their antibacterial properties. The compound's structural features suggest potential efficacy against various bacterial strains. Research has indicated that derivatives of sulfonamides can inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis, which is crucial for bacterial growth and survival .
Anti-Leishmanial Properties
Recent studies have identified new diarylsulfonamide inhibitors that demonstrate activity against Leishmania infantum, the causative agent of visceral leishmaniasis. The mechanisms of action differ from existing treatments, highlighting the potential of sulfonamide derivatives like 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide in developing novel therapies against this parasitic infection .
Cancer Research
Sulfonamide compounds are being investigated for their potential anti-cancer properties. Their ability to inhibit specific enzymes involved in cancer cell proliferation makes them suitable candidates for further research. Preliminary studies suggest that modifications to the sulfonamide structure can enhance cytotoxicity against various cancer cell lines .
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Data Gaps
Critical Data Limitations
- Toxicology: No in vitro or in vivo studies on the target compound are reported.
- Ecological Impact : Analogous compounds (e.g., 2-(4-(benzyloxy)phenyl)-N,N-dimethylacetamide) lack biodegradability or bioaccumulation data.
Key Advantages Over Analogs
- Enhanced Binding Affinity : The sulfonamido group may improve target engagement compared to ether-linked analogs.
- Metabolic Stability : Methoxy groups could reduce oxidative metabolism, extending half-life.
Q & A
Q. What are the recommended synthetic routes for 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide, and how can reaction efficiency be monitored?
The synthesis of this compound involves multi-step reactions, typically starting with sulfonylation of a substituted aniline derivative. For example:
Sulfonamide Formation : React 2,5-dimethoxybenzenesulfonyl chloride with 4-aminophenylacetamide under basic conditions (e.g., aqueous Na₂CO₃) to form the sulfonamide intermediate .
N,N-Dimethylation : Introduce dimethyl groups via reductive alkylation or direct alkylation of the acetamide nitrogen using methyl iodide in the presence of a base like potassium carbonate .
Monitoring Efficiency : Thin-layer chromatography (TLC) is critical for tracking reaction progress. For example, in analogous syntheses, TLC with ethyl acetate/hexane (3:7) resolves intermediates and products .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For instance, sulfonamide protons typically resonate at δ 7.5–8.5 ppm, while N,N-dimethyl groups appear as singlets near δ 3.0–3.2 ppm .
- IR Spectroscopy : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹, and acetamide C=O at ~1650–1680 cm⁻¹ .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks, as demonstrated for structurally similar acetamides .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Design of Experiments (DoE) : Use factorial designs to assess variables (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) could optimize sulfonylation efficiency by varying pH (9–11) and reaction time (3–6 hours) .
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity in sulfonamide formation, while dichloromethane may improve crystallization .
- Purification : Gradient column chromatography (silica gel, 60–120 mesh) with increasing polarity eluents resolves byproducts .
Q. What computational methods predict the reactivity and binding interactions of this compound?
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electronic properties (e.g., HOMO-LUMO gaps) and sulfonamide group reactivity .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. For example, sulfonamides often exhibit strong hydrogen bonding with active-site residues .
- Reaction Path Search : Tools like GRRM explore transition states and intermediates, reducing experimental trial-and-error .
Q. How should researchers address contradictions between experimental and computational data?
- Validation Protocols : Reconcile discrepancies by cross-verifying computational models with experimental kinetics (e.g., Arrhenius plots for reaction rates) .
- Error Analysis : Assess computational approximations (e.g., basis set limitations) and experimental variables (e.g., solvent effects). For example, solvation models like COSMO improve DFT accuracy .
- Feedback Loops : Integrate experimental results (e.g., crystallographic data) into computational refinements to iteratively improve predictions .
Methodological Considerations
- Synthetic Challenges : Steric hindrance at the sulfonamide phenyl group may require bulky base catalysts (e.g., DBU) for efficient coupling .
- Stability Testing : Monitor thermal stability via TGA/DSC; sulfonamides degrade above 200°C, necessitating low-temperature storage .
- Biological Assays : For enzyme inhibition studies, use fluorescence-based assays (e.g., α-glucosidase inhibition at λ_ex 340 nm) with IC₅₀ calculations via nonlinear regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
